![molecular formula C16H12O4 B14001011 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid CAS No. 2975-71-5](/img/structure/B14001011.png)
2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are notable for their diverse biological activities and are often used in pharmaceutical research. This compound, in particular, has a unique structure that combines a benzofuran moiety with a benzoic acid group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction. In this method, a benzofuran derivative is reacted with a benzoic acid derivative under basic or neutral conditions to form the desired product . The reaction typically requires a catalyst and is carried out at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods can vary depending on the scale and desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antioxidant activities. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: This compound shares the benzofuran core but differs in its substitution pattern.
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Similar in structure but with different functional groups.
Uniqueness
2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid is unique due to its combination of a benzofuran moiety with a benzoic acid group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
2975-71-5 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
2-[(3-oxo-1H-2-benzofuran-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)11-6-2-1-5-10(11)9-14-12-7-3-4-8-13(12)16(19)20-14/h1-8,14H,9H2,(H,17,18) |
Clé InChI |
QTJSKUCNPMCNDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2C3=CC=CC=C3C(=O)O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



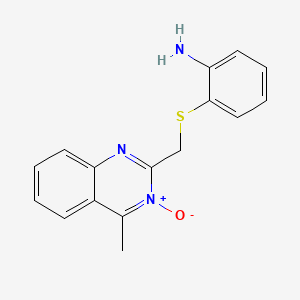

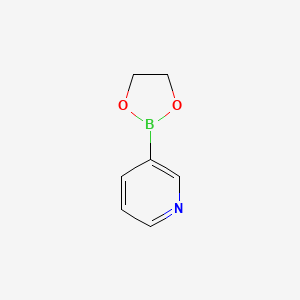
![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)
![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)
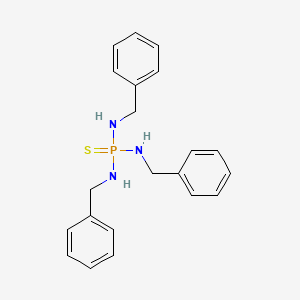
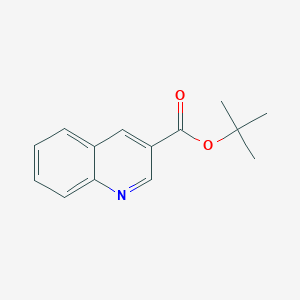
![3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine](/img/structure/B14000970.png)

![6,9-Dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14000973.png)
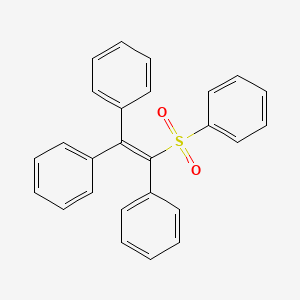
![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)
![2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine](/img/structure/B14000992.png)
